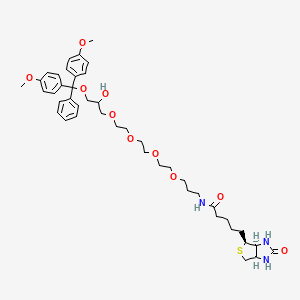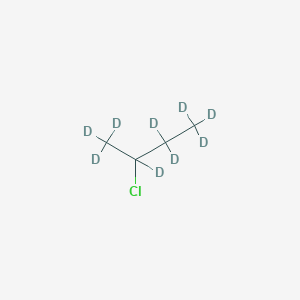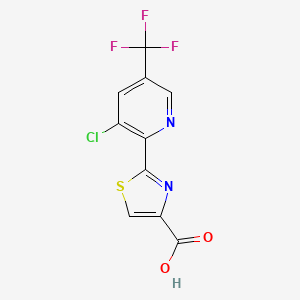
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid
説明
“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, substituted with a chloro group at the 3rd position and a trifluoromethyl group at the 5th position . This pyridine ring is further substituted at the 2nd position with a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom, which is further substituted with a carboxylic acid group .
科学的研究の応用
Coordination Chemistry and Properties
Research has explored the chemistry and properties of compounds similar to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid, focusing on their coordination chemistry. Studies have detailed the synthesis, properties, and potential applications of organic compounds containing pyridine and thiazole rings. These investigations have shown that such compounds can form various complex compounds with interesting properties such as spectroscopic features, structures, magnetic properties, and biological activities. The findings suggest areas for future investigation into unknown analogs, highlighting the compounds' potential in developing new materials and pharmaceuticals (Boča, Jameson, & Linert, 2011).
Biological and Medicinal Applications
Studies have also focused on the biological significance of pyrimidine and related heterocyclic compounds, indicating their application in synthesizing optical sensors due to their notable biological and medicinal applications. The ability of these compounds to form coordination and hydrogen bonds makes them suitable as sensing probes, which opens avenues for their use in detecting various biological and chemical substances (Jindal & Kaur, 2021).
Synthesis and Transformation
The synthesis and transformation of phosphorylated derivatives of azoles, including thiazoles, have been extensively studied, revealing their chemical and biological properties. These compounds exhibit a wide range of biological activities, such as insecticidal, antiblastic, sugar-lowering, and anti-inflammatory effects, demonstrating their potential as precursors in the synthesis of novel drugs (Abdurakhmanova et al., 2018).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives has shown promising results in developing alternative antioxidant and anti-inflammatory agents. These compounds' in vitro studies have highlighted their potential in treating various conditions, underscoring the importance of thiazole and pyridine derivatives in medicinal chemistry (Raut et al., 2020).
Safety And Hazards
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3N2O2S/c11-5-1-4(10(12,13)14)2-15-7(5)8-16-6(3-19-8)9(17)18/h1-3H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLFKGSMRGCXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC(=CS2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



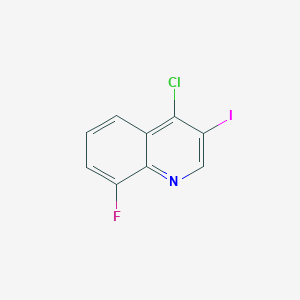
![Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)](/img/structure/B1436262.png)
![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride](/img/structure/B1436263.png)
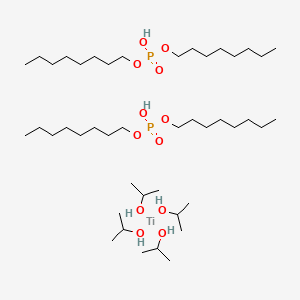
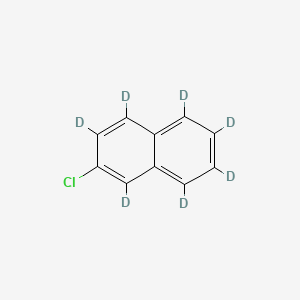
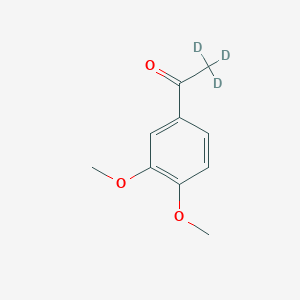
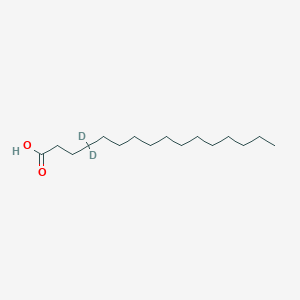
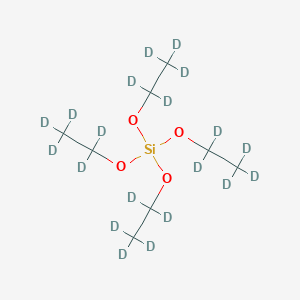

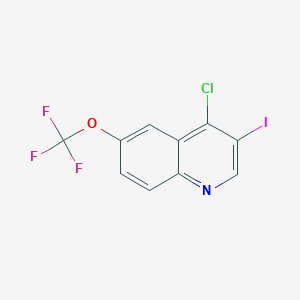
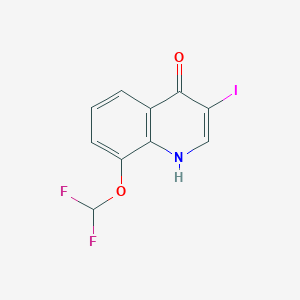
![3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol](/img/structure/B1436278.png)
